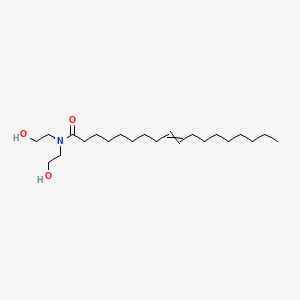

N,N-Bis(2-hydroxyethyl)octadec-9-enamide

Description

Properties

Molecular Formula |

C22H43NO3 |

|---|---|

Molecular Weight |

369.6 g/mol |

IUPAC Name |

N,N-bis(2-hydroxyethyl)octadec-9-enamide |

InChI |

InChI=1S/C22H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20-24)19-21-25/h9-10,24-25H,2-8,11-21H2,1H3 |

InChI Key |

LPMBTLLQQJBUOO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

Synthesis from Oleic Acid and Diethanolamine

The synthesis of N,N-Bis(2-hydroxyethyl)octadec-9-enamide typically involves the reaction of oleic acid with diethanolamine. This process is carried out under a nitrogen atmosphere to prevent oxidation. The reaction mixture is heated to a temperature of about 182°C and maintained for 2 hours while removing water to facilitate the formation of the amide.

- Reactants: Oleic acid and diethanolamine (equimolar quantities)

- Atmosphere: Nitrogen

- Temperature: 182°C

- Time: 2 hours

- Water Removal: Continuous during the reaction

Alternative Synthesis Using Methyl Oleate

Another method involves using methyl oleate instead of oleic acid. This reaction is conducted at a lower temperature of 110°C under reduced pressure. Diethanolamine and a catalyst like sodium methoxide are added to facilitate the reaction.

- Reactants: Methyl oleate and diethanolamine

- Catalyst: Sodium methoxide

- Temperature: 110°C

- Pressure: Reduced

- Time: 3 hours

Analysis and Purification

After synthesis, the crude product is typically purified using column chromatography to remove impurities. The purity and structure of the compound can be confirmed using techniques such as NMR spectroscopy.

NMR Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. For this compound, the ¹H NMR spectrum shows specific peaks corresponding to different hydrogen atoms in the molecule.

- 5.33 ppm: Corresponds to the olefinic protons

- 3.80 ppm: Corresponds to the hydroxyethyl protons

- 3.38-3.71 ppm: Corresponds to the hydroxyethyl protons

- 2.26-2.50 ppm: Corresponds to the methylene protons adjacent to the amide group

- 1.54-1.73 ppm: Corresponds to the methylene protons adjacent to the double bond

- 1.26-1.30 ppm: Corresponds to the methylene protons in the alkyl chain

- 0.68-1.02 ppm: Corresponds to the terminal methyl protons

HPLC Analysis

High-performance liquid chromatography (HPLC) can be used to analyze and separate this compound. A reverse-phase HPLC method using acetonitrile, water, and phosphoric acid as the mobile phase is effective for this purpose.

- Column: Newcrom R1

- Mobile Phase: Acetonitrile, water, and phosphoric acid

- Alternative for MS: Replace phosphoric acid with formic acid

Research Outcomes and Applications

This compound is used in various applications due to its emulsifying properties. It is a key component in the formulation of paints, coatings, and lubricants. Additionally, its derivatives are explored for their potential in forming stable microemulsions and ionic liquids.

Applications in Industry

- Paints and Coatings: Acts as an emulsifier to stabilize mixtures and improve paint flow.

- Lubricants: Enhances lubricity and stability of lubricant formulations.

- Cosmetics: Used in personal care products for its emulsifying and moisturizing properties.

Chemical Reactions Analysis

Types of Reactions: Oleic diethanolamide primarily undergoes amidification reactions. It can also participate in esterification, hydrolysis, and neutralization reactions. For example, it can be sulfated with sulfuric acid to form sulfated oleic acid amides .

Common Reagents and Conditions:

Amidification: Oleic acid and diethanolamine at high temperatures (around 182°C) in a nitrogen atmosphere.

Sulfation: Sulfuric acid as a catalyst in a 1:1 mole ratio.

Major Products Formed:

Amidification: Oleic diethanolamide and water.

Sulfation: Sulfated oleic acid amides.

Scientific Research Applications

Oleic diethanolamide has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of oleic diethanolamide involves its surfactant properties, which allow it to reduce surface tension and stabilize emulsions. It acts by interacting with both hydrophilic and hydrophobic molecules, thereby facilitating the formation of stable mixtures of oil and water. Additionally, its ability to form micelles enables it to encapsulate and solubilize hydrophobic substances .

Comparison with Similar Compounds

Table 1: Comparative Analysis of N,N-Bis(2-hydroxyethyl)octadec-9-enamide and Related Compounds

Key Differences and Implications

(a) Chain Length and Saturation

- Shorter Chains (C8, C12) : Saturated analogs like N,N-Bis(2-hydroxyethyl)octanamide and dodecanamide exhibit higher water solubility and lower logP values (e.g., ~3–4) compared to Oleamide DEA (logP 5.73) . These compounds are less effective in oil-in-water emulsification but are used in mild detergents .

- Unsaturation: Oleamide DEA’s monounsaturated C18 chain provides fluidity at lower temperatures, making it superior in fuel microemulsions compared to saturated analogs . The dienamide variant (C18:2) is more prone to oxidation, limiting its shelf life .

(b) Functional Groups

- Diethanolamide vs. Monoethanolamide: Palmitoylethanolamide lacks a second hydroxyethyl group, reducing its surfactant capacity but enhancing its biological activity in pain and inflammation pathways .

- Parent Amide (Oleamide) : The absence of hydroxyethyl groups in oleamide eliminates its surfactant properties but increases its permeability in biological membranes, explaining its role as a sleep-inducing lipid .

Research Findings and Industrial Relevance

- Fuel Additives : Oleamide DEA stabilizes diesel microemulsions, reducing particle size to <50 nm and improving combustion efficiency .

- Biological Roles: As oleoylethanolamine, it modulates lipid metabolism and satiety signals in the endocannabinoid system .

- Environmental Impact : Monitoring programs prioritize Oleamide DEA due to its persistence, with detection methods using HPLC-MS/MS .

Q & A

Q. What analytical methods are commonly used to characterize N,N-Bis(2-hydroxyethyl)octadec-9-enamide in research settings?

Reverse-phase HPLC with a Newcrom R1 column is a validated method for separating and analyzing this compound. Key parameters include a mobile phase of water:acetonitrile (gradient elution), flow rate of 1.0 mL/min, and detection at 210 nm. This method achieves baseline separation with a retention time of 10.2 minutes, suitable for purity assessment and quantification in synthetic mixtures .

Q. What are the primary synthetic routes for this compound?

The compound is typically synthesized via amidation of oleic acid derivatives with diethanolamine. Reaction conditions (e.g., temperature, solvent, catalyst) significantly influence yield and stereoselectivity. For example, using toluene as a solvent at 120°C with a 1:1.2 molar ratio of fatty acid to diethanolamine achieves ~85% yield. Post-synthesis purification often involves recrystallization or column chromatography .

Q. What structural features of this compound contribute to its biological activity?

The compound’s amphiphilic structure, with dual hydroxyethyl groups and a cis-unsaturated C18 chain, enables membrane interaction and modulation of lipid signaling pathways. Its ability to form hydrogen bonds and participate in hydrophobic interactions underpins its role in cellular assays targeting lipid metabolism .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers at 2–8°C, protected from light and moisture. Avoid contact with oxidizing agents (e.g., peroxides) to prevent degradation. Stability studies indicate a shelf life of >24 months under these conditions. Always use PPE (gloves, goggles) to minimize dermal or inhalation exposure .

Advanced Research Questions

Q. How can researchers optimize HPLC parameters for analyzing this compound in complex matrices?

Column temperature (25–40°C) and gradient steepness are critical for resolving co-eluting impurities. For biological samples, solid-phase extraction (C18 cartridges) prior to HPLC improves sensitivity. Spike-and-recovery experiments validate method accuracy (98–102%) in serum or tissue homogenates .

Q. What regulatory considerations apply to environmental release assessments of this compound?

Under Japan’s Act on the Assessment of Releases of Specified Chemical Substances, this compound is classified as a Class 1 substance due to its persistence and bioaccumulation potential. Researchers must report annual usage ≥100 kg and implement waste minimization strategies (e.g., closed-loop synthesis) .

Q. What challenges arise in stereoselective synthesis of this compound isomers?

The (Z)-isomer (oleamide derivative) dominates under kinetic control, but competing (E)-isomer formation occurs at higher temperatures. Chiral catalysts (e.g., lipases) or low-temperature reactions (<60°C) improve stereoselectivity. NMR (¹H and ¹³C) and polarimetry confirm configuration .

Q. How do contradictory data on the compound’s cytotoxicity across studies arise, and how can they be resolved?

Discrepancies in IC₅₀ values (e.g., 50 μM vs. 200 μM) may stem from differences in cell lines (e.g., HepG2 vs. HEK293) or assay protocols (MTT vs. LDH). Standardize exposure duration (24–48 hrs), serum-free conditions, and include positive controls (e.g., staurosporine) to mitigate variability .

Q. What advanced spectroscopic techniques validate the compound’s structure and purity?

High-resolution mass spectrometry (HRMS) confirms molecular weight (369.590 g/mol, [M+H]⁺ = 370.597). FT-IR identifies key functional groups: amide C=O stretch at 1640 cm⁻¹, O-H stretch at 3300 cm⁻¹. ²D-NCOSY resolves overlapping proton signals in the hydroxyethyl regions .

Q. What mechanistic insights explain this compound’s interaction with lipid bilayers?

Molecular dynamics simulations reveal preferential partitioning into lipid raft domains via hydrophobic C18 chain insertion. The hydroxyethyl groups stabilize interfacial hydrogen bonding with phosphatidylcholine headgroups, altering membrane fluidity—a mechanism probed via fluorescence anisotropy (DPH probes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.